5-Ethynyl-6-methylpyridine-3-carboxylic acid is a pyridine derivative characterized by the presence of an ethynyl group at the 5-position, a methyl group at the 6-position, and a carboxylic acid functional group at the 3-position of the pyridine ring. This compound is notable for its potential applications in pharmaceutical synthesis and organic chemistry.
5-Ethynyl-6-methylpyridine-3-carboxylic acid falls under the category of heterocyclic compounds, specifically those containing a pyridine ring. Pyridine derivatives are widely studied for their biological activities and roles in medicinal chemistry.
The synthesis of 5-Ethynyl-6-methylpyridine-3-carboxylic acid can be achieved through several methods, including:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and catalyst loading, to optimize yield and purity. For instance, using a palladium catalyst in a Sonogashira reaction typically requires temperatures around 80-100 °C for optimal results.
The molecular formula for 5-Ethynyl-6-methylpyridine-3-carboxylic acid is , with a molecular weight of approximately 161.16 g/mol. The structural representation includes:
The InChI key for this compound is GXDWHRUZQQCVCV-UHFFFAOYSA-N
, which can be used for database searches to find more detailed chemical information .
5-Ethynyl-6-methylpyridine-3-carboxylic acid can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific conditions such as elevated temperatures or catalysts to proceed efficiently. For example, esterification typically requires an acid catalyst and reflux conditions.
Relevant data includes melting points and boiling points that are specific to experimental conditions but are not universally established.
5-Ethynyl-6-methylpyridine-3-carboxylic acid has several scientific applications:
Pyridine derivatives have been integral to medicinal chemistry since the isolation of pyridine from coal tar in the mid-19th century. Early investigations into methylpyridines (picolines) revealed their unique reactivity due to the electron-withdrawing nitrogen atom, which acidifies α-hydrogen atoms in 2- and 4-methylpyridines. This property enabled condensation reactions with carbonyl compounds, forming foundational building blocks for drug synthesis [1]. The therapeutic significance of pyridine carboxylic acids emerged prominently with the identification of nicotinic acid (pyridine-3-carboxylic acid) as Vitamin B3 in 1937, which cured pellagra and established a paradigm for micronutrient therapy. This discovery spurred systematic exploration of pyridine carboxylate bioisosteres to optimize pharmacokinetics [1] [5].
By the mid-20th century, pyridinecarboxylic acids were leveraged in synthetic campaigns for antitubercular (isoniazid) and anti-inflammatory agents. The carboxyl group provided a handle for salt formation to enhance solubility, while the ring nitrogen enabled hydrogen bonding with biological targets. Notably, Woodward and Doering’s 1944 synthesis of quinine utilized a pyridine intermediate, demonstrating the scaffold’s utility in complex molecule construction [9]. Contemporary drug discovery continues exploiting this versatility, as evidenced by angiotensin II receptor blockers (e.g., losartan) and kinase inhibitors incorporating pyridine carboxylate motifs [1].
Table 1: Historical Milestones in Pyridine Carboxylic Acid Drug Discovery
Year | Discovery | Significance |
---|---|---|
1834 | Pyridine isolation (Andersen) | Foundation for heterocyclic chemistry |
1873 | Synthesis of nicotinic acid (Huber) | Enabled later vitamin research |
1937 | Nicotinic acid as Vitamin B3 | Established essential micronutrient role |
1944 | Quinine synthesis (Woodward/Doering) | Validated pyridine intermediates in complex synthesis |
1952 | Isoniazid development | Pioneered antitubercular pyridine carboxylates |
Functionalization of the pyridine ring profoundly modulates bioactivity through electronic, steric, and solubility effects. The carboxylic acid group enables salt formation for improved bioavailability, while serving as a hydrogen bond donor/acceptor for target engagement. As demonstrated by anti-inflammatory pyridinecarboxylic acid derivative HP24 (1-methyl-3-hydroxypyridinium-4-carboxylate), the zwitterionic form enhances solubility and membrane permeability [7].
Positional isomerism critically influences pharmacological properties. For example:
Electron-withdrawing substituents (e.g., ethynyl at C5) further polarize the ring, increasing carboxyl acidity and enhancing ionic interactions with biological targets. This principle is exploited in metabotropic glutamate receptor antagonists like 2-methyl-6-(phenylethynyl)pyridine, where the ethynyl group extends the molecule into a hydrophobic pocket while the pyridine nitrogen coordinates key residues [8]. Methyl groups at C6 provide metabolic protection against oxidative degradation, extending half-life [5] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7